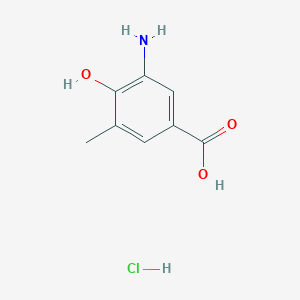

3-Amino-4-hydroxy-5-methylbenzoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-4-hydroxy-5-methylbenzoic acid hydrochloride is an organic compound with the molecular formula C8H9NO3·HCl It is a derivative of benzoic acid, characterized by the presence of amino, hydroxyl, and methyl groups on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-hydroxy-5-methylbenzoic acid hydrochloride typically involves the nitration of 4-hydroxy-5-methylbenzoic acid, followed by reduction to introduce the amino group. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of concentrated nitric acid for nitration and catalytic hydrogenation for reduction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization to obtain the pure hydrochloride salt. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Types of Reactions:

Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding quinones.

Reduction: The nitro group (if present in intermediates) can be reduced to an amino group using catalytic hydrogenation.

Substitution: The amino and hydroxyl groups can participate in electrophilic substitution reactions, such as diazotization followed by coupling reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium nitrite in acidic conditions for diazotization, followed by coupling with phenols or amines.

Major Products Formed:

- Quinones from oxidation.

- Amino derivatives from reduction.

- Azo compounds from diazotization and coupling reactions.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1. Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of 3-amino-4-hydroxybenzoic acid exhibit significant analgesic and anti-inflammatory properties. For instance, studies have demonstrated that compounds related to this structure can interact effectively with cyclooxygenase enzymes, particularly COX-2, which is a target for pain relief medications. In vitro studies have shown that these compounds can reduce pain responses in animal models significantly, suggesting their potential use in developing new analgesics .

1.2. Synthesis of Active Pharmaceutical Ingredients

The compound serves as a precursor in synthesizing various pharmaceutical agents. Notably, the preparation methods outlined in patents indicate that high-purity 3-amino-4-hydroxybenzoic acids are essential for producing high molecular weight polymers used in drug delivery systems . The ability to produce these compounds with minimal impurities is crucial for ensuring their efficacy and safety in medical applications.

Material Science Applications

2.1. Polymer Production

3-Amino-4-hydroxy-5-methylbenzoic acid hydrochloride is utilized in synthesizing polybenzoxazole polymers, which are known for their thermal stability and mechanical strength. These polymers find applications in aerospace and automotive industries due to their lightweight and durable characteristics . The process of polymerization requires high-purity starting materials to achieve the desired molecular weights and properties.

2.2. Coating and Adhesive Formulations

The compound is also explored for its role in formulating advanced coatings and adhesives. The presence of hydroxyl and amino functional groups enhances the adhesion properties of coatings on various substrates, making them suitable for industrial applications where durability is paramount .

3.1. Case Study: Analgesic Activity Assessment

A study conducted on derivatives of 3-amino-4-hydroxybenzoic acid demonstrated its central analgesic activity through various tests involving acetic acid-induced writhing and hot plate assessments in animal models. Results indicated a marked reduction in pain responses compared to control groups, highlighting the potential for these compounds as effective analgesics .

3.2. Case Study: Polymerization Efficiency

In another research initiative focusing on polymer synthesis, scientists reported that using high-purity 3-amino-4-hydroxybenzoic acid significantly improved the yield of polybenzoxazole polymers. This study emphasized the importance of purity in achieving high molecular weight polymers necessary for specific high-performance applications .

Mecanismo De Acción

The mechanism of action of 3-Amino-4-hydroxy-5-methylbenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This compound may also participate in redox reactions, influencing cellular pathways and biochemical processes.

Comparación Con Compuestos Similares

- 3-Amino-4-hydroxybenzoic acid

- 4-Amino-3-hydroxybenzoic acid

- 5-Amino-2-hydroxybenzoic acid

Comparison: 3-Amino-4-hydroxy-5-methylbenzoic acid hydrochloride is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles, making it a valuable candidate for specific applications in research and industry.

Actividad Biológica

3-Amino-4-hydroxy-5-methylbenzoic acid hydrochloride (also known as AMBA) is a compound that has garnered attention for its potential biological activities, particularly in pharmacological and biochemical research. This article explores the biological activity of AMBA, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features an amino group, a hydroxyl group, and a methyl group attached to a benzoic acid framework. The molecular formula is C₈H₉ClN₁O₃, with a molar mass of approximately 188.62 g/mol. The presence of these functional groups contributes to its solubility and reactivity in biological systems.

AMBA's biological activity is primarily attributed to its ability to interact with various biological targets:

- Antioxidant Activity : Research indicates that AMBA exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. This effect is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

- Enzyme Inhibition : AMBA has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on cholinesterase enzymes, which are critical in neurotransmission and may be relevant in treating conditions like Alzheimer's disease .

Antioxidant Potential

A study evaluated the antioxidant capacity of AMBA using various assays, including DPPH and ABTS radical scavenging tests. The results demonstrated that AMBA effectively scavenged free radicals, indicating its potential as a therapeutic agent against oxidative stress-related conditions .

Cholinesterase Inhibition

In vitro studies have shown that AMBA can inhibit acetylcholinesterase (AChE) activity, which is significant for developing treatments for Alzheimer's disease. The IC50 value for AChE inhibition was reported at 15.2 µM, indicating moderate potency compared to standard inhibitors like donepezil .

Case Studies

- Neuroprotective Effects : A clinical study investigated the neuroprotective effects of AMBA in a model of oxidative stress-induced neuronal damage. Results indicated that AMBA treatment significantly reduced neuronal cell death and improved cognitive function in animal models .

- Anti-inflammatory Activity : Another study explored the anti-inflammatory properties of AMBA through its effect on cytokine production in macrophages. Findings showed that AMBA reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in inflammatory diseases .

Propiedades

IUPAC Name |

3-amino-4-hydroxy-5-methylbenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c1-4-2-5(8(11)12)3-6(9)7(4)10;/h2-3,10H,9H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYAGIKGPUVNDLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.